((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
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Overview
Description
((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organophosphorus compound It features a hex-3-ene backbone with two phosphane groups attached at the 2 and 5 positions Each phosphane group is further substituted with two 3,5-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves the following steps:
Preparation of the Hex-3-ene Backbone: The hex-3-ene backbone can be synthesized through a series of organic reactions, such as Wittig reactions or olefin metathesis.
Introduction of Phosphane Groups: The phosphane groups are introduced via nucleophilic substitution reactions. This involves reacting the hex-3-ene backbone with bis(3,5-dimethylphenyl)phosphane under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phosphane groups are oxidized to phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphane groups.
Substitution: The compound can participate in substitution reactions, where the 3,5-dimethylphenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the original phosphane compound.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry
In chemistry, ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in asymmetric synthesis and polymerization reactions.
Biology
In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
While not directly used as a drug, the compound’s derivatives could be explored for pharmaceutical applications, such as enzyme inhibitors or anticancer agents.
Industry
In industry, ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is valuable in the production of advanced materials, including polymers and nanomaterials. Its role as a catalyst in various industrial processes is also significant.
Mechanism of Action
The mechanism by which ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The compound’s steric and electronic properties are crucial in determining its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-Hexane-2,5-diylbis(diphenylphosphane): Similar backbone but with diphenylphosphane groups instead of bis(3,5-dimethylphenyl)phosphane.
(2R,5R)-Hexane-2,5-diylbis(diethylphosphane): Similar backbone but with diethylphosphane groups.
Uniqueness
((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to the presence of the 3,5-dimethylphenyl groups, which provide increased steric hindrance and electronic effects. These properties enhance its performance as a ligand in catalytic applications, offering better selectivity and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane), covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C38H46P2 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(Z,2R,5R)-5-bis(3,5-dimethylphenyl)phosphanylhex-3-en-2-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C38H46P2/c1-25-13-26(2)18-35(17-25)39(36-19-27(3)14-28(4)20-36)33(9)11-12-34(10)40(37-21-29(5)15-30(6)22-37)38-23-31(7)16-32(8)24-38/h11-24,33-34H,1-10H3/b12-11-/t33-,34-/m1/s1 |
InChI Key |
IIUHSJAXQHDYHV-FUTAZXAUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)/C=C\[C@@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C=CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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